6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

PDEδ inhibition KRas signaling pyrazolopyridazinone SAR

6-(2-Chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955782-04-4) is a heterocyclic small molecule belonging to the pyrazolopyridazinone class. Compounds within this chemotype have been identified as potent ligands of the prenyl-binding pocket of PDEδ, a critical regulator of oncogenic KRas plasma membrane localization.

Molecular Formula C19H15ClN4O
Molecular Weight 350.81
CAS No. 955782-04-4
Cat. No. B2819693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS955782-04-4
Molecular FormulaC19H15ClN4O
Molecular Weight350.81
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4Cl
InChIInChI=1S/C19H15ClN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3
InChIKeyHQRZGHFWCOEMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Core Scaffold Overview for Targeted Inhibitor Procurement


6-(2-Chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955782-04-4) is a heterocyclic small molecule belonging to the pyrazolopyridazinone class. Compounds within this chemotype have been identified as potent ligands of the prenyl-binding pocket of PDEδ, a critical regulator of oncogenic KRas plasma membrane localization [1]. The scaffold has also yielded covalent inhibitors of fibroblast growth factor receptors (FGFRs) [2] and irreversible Bruton's tyrosine kinase (BTK) inhibitors [3]. The specific substitution pattern of this compound—a 2-chlorobenzyl group at N6, a methyl group at C4, and a phenyl ring at N1—defines its physicochemical properties and its utility as a versatile synthetic building block for structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails for 6-(2-Chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in PDEδ and Kinase Research


Within the pyrazolopyridazinone family, even minor changes to the substitution pattern drastically alter target affinity, selectivity, and pharmacokinetic profile. The PDEδ inhibitor Deltazinone 1 (Kd = 8±4 nM) achieves its potency and selectivity through a specific C-3 linker and butanamide tail that occupy the prenyl-binding pocket [1]; replacing this with a simple 2-chlorobenzyl group eliminates the hydrogen-bonding network with Tyr149 and Arg61, fundamentally changing binding mode and affinity. Similarly, covalent FGFR inhibitors such as compound 10h rely on an acrylamide warhead for irreversible cysteine targeting [2], a feature absent in this scaffold. Generic substitution of the N6-benzyl, C4-methyl, or N1-phenyl motifs would yield compounds with unpredictable activity profiles, as SAR studies across PDEδ [1], FGFR [2], and BTK [3] programs demonstrate that each substituent position is a critical determinant of target engagement and cellular potency.

Quantitative Differentiation Evidence for 6-(2-Chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Versus Analogous Scaffolds


Substitution Pattern Defines PDEδ Binding Mode: 2-Chlorobenzyl vs. Butanamide-Linked Deltazinone 1

The target compound lacks the extended C-3 linker and butanamide tail found in the optimized PDEδ inhibitor Deltazinone 1 (Kd = 8±4 nM) [1]. The pyrazolopyridazinone hit compound 2a (Kd = 5±2 nM), which shares the core scaffold but differs in N6 and C4 substituents, binds PDEδ via hydrogen bonds to Tyr149 and Arg61 as revealed by a 2.6 Å co-crystal structure [1]. The 2-chlorobenzyl group at N6 in the target compound would be predicted to occupy a different region of the prenyl-binding pocket compared to the anilide of 2a or the butanamide of Deltazinone 1, providing a distinct starting point for fragment-based or SAR-driven optimization.

PDEδ inhibition KRas signaling pyrazolopyridazinone SAR

Absence of Electrophilic Warhead Distinguishes This Scaffold from Covalent FGFR Inhibitors

Unlike the optimized covalent FGFR inhibitor 10h (FGFR1 IC50 not publicly disclosed; TGI = 91.6% at 50 mg/kg in NCI-H1581 xenograft) [1], which incorporates an acrylamide warhead for irreversible Cys targeting, the target compound contains no electrophilic functionality. This structural difference is critical for applications where reversible target engagement is desired or where off-target reactivity of acrylamides poses selectivity and toxicity concerns. The target compound can thus be functionalized with a warhead of choice, offering flexibility in irreversible inhibitor design programs.

FGFR inhibition covalent inhibitor design kinase selectivity

C4-Methyl vs. C4-Cyclopropyl Substitution: Impact on Kinase Selectivity Profiles

A closely related analog, 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1105240-34-3), features a cyclopropyl group at C4 instead of a methyl group . Within the pyrazolopyridazinone class, the C4 substituent has been shown to influence kinase selectivity profiles; for example, BTK inhibitor compound 8 and FGFR inhibitor 10h bear different C4 modifications that contribute to their respective target selectivity [1][2]. The smaller methyl group in the target compound reduces steric bulk relative to cyclopropyl, potentially altering the complementarity with hydrophobic pockets in kinase ATP-binding sites.

kinase selectivity SAR pyrazolopyridazinone

N1-Phenyl vs. N1-Substituted-Phenyl Analogs: Implications for Target Engagement

The target compound bears an unsubstituted phenyl ring at N1, whereas many biologically optimized pyrazolopyridazinones feature substituted N1-aryl groups: Deltazinone 1 carries a p-tolyl group, and FGFR inhibitor 10h bears a substituted phenyl [1][2]. SAR studies across PDEδ, FGFR, and BTK programs demonstrate that N1 substituents significantly modulate target affinity and selectivity [1][2][3]. The unsubstituted phenyl in the target compound provides a baseline scaffold with minimal steric and electronic bias at this vector, allowing systematic introduction of substituents to probe N1 pocket requirements.

N1 substitution target engagement pyrazolopyridazinone SAR

2-Chlorobenzyl at N6: A Privileged Fragment for Halogen Bonding and Lipophilic Interactions

The 2-chlorobenzyl substituent at N6 introduces a chlorine atom capable of halogen bonding and a benzyl group that contributes lipophilic contacts. In the PDEδ co-crystal structure with compound 2a, the N6 substituent occupies a hydrophobic sub-pocket adjacent to the prenyl-binding site [1]. The ortho-chloro substitution on the benzyl ring may engage in orthogonal multipolar interactions with backbone carbonyls or side-chain residues, as observed for halogenated aromatics in kinase inhibitor complexes [2]. This differs from the anilide of 2a and the butanamide of Deltazinone 1, which rely on amide hydrogen bonds for PDEδ engagement [1].

halogen bonding lipophilic interactions fragment-based design

Optimal Research Application Scenarios for 6-(2-Chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one


PDEδ Inhibitor Lead Generation and SAR Expansion

This compound is optimally deployed as a starting scaffold for PDEδ inhibitor discovery programs targeting oncogenic KRas-driven cancers. Its minimal substitution pattern allows systematic SAR exploration at N1, C4, and N6 positions to optimize affinity for the PDEδ prenyl-binding pocket, as demonstrated by the successful evolution of compound 2a (Kd = 5±2 nM) into Deltazinone 1 (Kd = 8±4 nM) through iterative substitution optimization [1]. The 2-chlorobenzyl group can be replaced or functionalized to enhance binding interactions with the hydrophobic sub-pocket identified in the PDEδ-2a co-crystal structure.

Covalent Kinase Inhibitor Scaffold Development

The absence of a pre-installed electrophilic warhead makes this compound a versatile precursor for designing covalent inhibitors targeting kinases with accessible cysteine residues (e.g., FGFR, BTK, EGFR). Researchers can install acrylamide or other warheads at the N6, C4, or N1 positions to achieve irreversible target engagement, following the strategies validated for FGFR inhibitor 10h (TGI = 91.6% at 50 mg/kg) [2] and BTK inhibitor compound 8 (in vivo efficacy in CIA model) [3].

Fragment-Based Drug Design and Library Synthesis

With a molecular weight of 350.8 Da and a compact, functionalized core, this compound is suitable for fragment-based screening and library synthesis. Its three diversity points (N1, C4, N6) can be independently varied to generate focused libraries for high-throughput screening against multiple targets, including but not limited to PDEδ, FGFR, and BTK. The compound's building-block role is underscored by its classification as a synthetic intermediate in the pyrazolopyridazinone class [1][2].

Quote Request

Request a Quote for 6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.